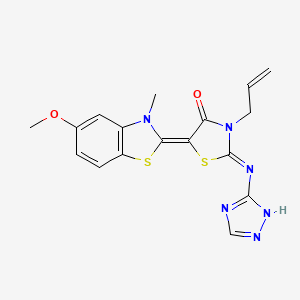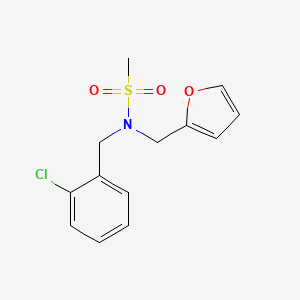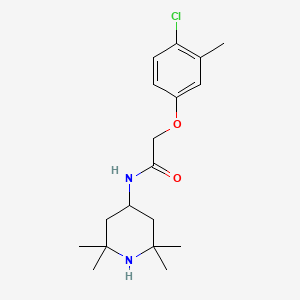![molecular formula C16H24N2O2 B5791685 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5791685.png)
4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as A-836,339 and is used in scientific research applications. This compound has gained significant attention due to its potential therapeutic effects on various medical conditions.
Wirkmechanismus
The exact mechanism of action of 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood. However, it is believed to work by binding to the cannabinoid CB1 receptor in the brain. This binding results in the modulation of neurotransmitter release, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide exhibits analgesic effects in animal models of pain. It has also been found to reduce inflammation in animal models of arthritis. Additionally, it has been shown to exhibit anti-epileptic effects in animal models of epilepsy. These effects are believed to be mediated by the compound's binding to the CB1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is its specificity for the CB1 receptor. This allows for targeted studies of the receptor's function. However, one limitation of using this compound is its potential for off-target effects. Additionally, the compound's low solubility in water can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide. One area of interest is its potential use in the treatment of addiction. Studies have shown that the compound can reduce drug-seeking behavior in animal models of addiction. Additionally, research on the compound's potential use in the treatment of anxiety and depression is ongoing. Finally, there is interest in developing more potent and selective CB1 receptor agonists based on the structure of A-836,339.
Conclusion:
4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide is a chemical compound that has shown potential therapeutic effects in scientific research. Its specificity for the CB1 receptor makes it a valuable tool for studying the receptor's function. However, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide involves the reaction between 4-isopropylbenzoyl chloride and 2-(4-morpholinyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure A-836,339.
Wissenschaftliche Forschungsanwendungen
4-isopropyl-N-[2-(4-morpholinyl)ethyl]benzamide has been extensively studied in scientific research for its potential therapeutic effects. It has been found to exhibit analgesic, anti-inflammatory, and anti-epileptic properties. Additionally, it has been studied for its potential use in the treatment of addiction, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)14-3-5-15(6-4-14)16(19)17-7-8-18-9-11-20-12-10-18/h3-6,13H,7-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXVHOVMXGBFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclohexylthieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5791643.png)

![2-methoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5791668.png)

![N-isopropyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5791687.png)
![N-isopropyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5791692.png)

![4-chloro-2-nitro-6-[(phenylimino)methyl]phenol](/img/structure/B5791703.png)

